molecular formula C6H10O4 B2758531 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid CAS No. 442877-01-2

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B2758531
CAS No.: 442877-01-2
M. Wt: 146.142
InChI Key: LSKIQPLCZAULSB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is an organic compound derived from biomass It is a furan derivative with a hydroxymethyl group and a carboxylic acid group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid can be synthesized through the catalytic reduction of 2-furancarboxylic acid or 5-hydroxymethylfurfural. The reduction process typically involves the use of palladium or platinum catalysts under hydrogenation conditions . The reaction conditions include moderate temperatures and pressures to ensure the selective reduction of the furan ring while retaining the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound involves the use of biomass-derived furfural or 5-hydroxymethylfurfural as starting materials. These compounds are subjected to catalytic hydrogenation in the presence of suitable catalysts, such as palladium or platinum, to produce the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The furan ring can be further reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2,5-furandicarboxylic acid.

    Reduction: Tetrahydrofuran-2-carboxylic acid.

    Substitution: Substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylic acid
  • 5-Hydroxymethylfurfural
  • Tetrahydrofuran-2-carboxylic acid

Uniqueness

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKIQPLCZAULSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442877-01-2
Record name 2-(hydroxymethyl)oxolane-2-carboxylic acid
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